molecular formula C28H26N2O6S B11581905 methyl 4-methyl-2-{1-[3-(3-methylbutoxy)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-1,3-thiazole-5-carboxylate

methyl 4-methyl-2-{1-[3-(3-methylbutoxy)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-1,3-thiazole-5-carboxylate

Cat. No.: B11581905
M. Wt: 518.6 g/mol
InChI Key: KJYXVKQBGKNADS-UHFFFAOYSA-N
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Description

METHYL 4-METHYL-2-{1-[3-(3-METHYLBUTOXY)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a chromeno[2,3-c]pyrrole core, a thiazole ring, and various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of METHYL 4-METHYL-2-{1-[3-(3-METHYLBUTOXY)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and the subsequent introduction of the thiazole ring. The synthetic route typically involves:

    Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazole Ring: This step involves the reaction of the chromeno[2,3-c]pyrrole intermediate with thiazole precursors under specific conditions.

    Functional Group Modifications:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

METHYL 4-METHYL-2-{1-[3-(3-METHYLBUTOXY)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL 4-METHYL-2-{1-[3-(3-METHYLBUTOXY)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL 4-METHYL-2-{1-[3-(3-METHYLBUTOXY)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

METHYL 4-METHYL-2-{1-[3-(3-METHYLBUTOXY)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

    Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.

    Imidazole Derivatives: These compounds also feature a heterocyclic ring and are known for their antimicrobial and antifungal properties.

    Quinolone Derivatives: These compounds are known for their antibacterial activities and are used in the development of antibiotics.

The uniqueness of METHYL 4-METHYL-2-{1-[3-(3-METHYLBUTOXY)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H26N2O6S

Molecular Weight

518.6 g/mol

IUPAC Name

methyl 4-methyl-2-[1-[3-(3-methylbutoxy)phenyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C28H26N2O6S/c1-15(2)12-13-35-18-9-7-8-17(14-18)22-21-23(31)19-10-5-6-11-20(19)36-24(21)26(32)30(22)28-29-16(3)25(37-28)27(33)34-4/h5-11,14-15,22H,12-13H2,1-4H3

InChI Key

KJYXVKQBGKNADS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OCCC(C)C)C(=O)OC

Origin of Product

United States

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